molecular formula C17H23N3O2S B6972515 N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide

Cat. No.: B6972515
M. Wt: 333.5 g/mol
InChI Key: JKZSGTXGQKJTCJ-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Derivative: Starting with a suitable indene precursor, the compound undergoes hydrogenation to form the 2,3-dihydro-1H-inden-2-yl group.

    Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or in the study of biological pathways.

    Medicine: Possible applications as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

    Indomethacin: An indene derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    Metronidazole: An imidazole derivative with antimicrobial activity.

Uniqueness

“N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” is unique due to its combination of an indene ring, an imidazole ring, and a sulfonamide group. This unique structure may confer specific properties and activities not found in simpler compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13(2)10-20-11-17(18-12-20)23(21,22)19(3)16-8-14-6-4-5-7-15(14)9-16/h4-7,11-13,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZSGTXGQKJTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)N(C)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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